molecular formula C12H14N2O B14057110 2-(2-Ethyl-phenyl)-oxazol-4-YL-methylamine CAS No. 885273-94-9

2-(2-Ethyl-phenyl)-oxazol-4-YL-methylamine

Cat. No.: B14057110
CAS No.: 885273-94-9
M. Wt: 202.25 g/mol
InChI Key: UFLDBNHNHXSESQ-UHFFFAOYSA-N
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Description

2-(2-Ethyl-phenyl)-oxazol-4-YL-methylamine is a heterocyclic compound that features an oxazole ring substituted with a 2-ethyl-phenyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethyl-phenyl)-oxazol-4-YL-methylamine typically involves the formation of the oxazole ring followed by the introduction of the 2-ethyl-phenyl and methylamine groups. One common method involves the cyclization of an appropriate precursor, such as 2-ethyl-benzoyl chloride, with an amine and a suitable base under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethyl-phenyl)-oxazol-4-YL-methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(2-Ethyl-phenyl)-oxazol-4-YL-methylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Ethyl-phenyl)-oxazol-4-YL-methylamine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The 2-ethyl-phenyl group provides hydrophobic interactions, while the methylamine group can form ionic or covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-oxazole: Lacks the 2-ethyl group, which may affect its binding affinity and specificity.

    2-(2-Methyl-phenyl)-oxazole: Has a methyl group instead of an ethyl group, leading to different steric and electronic properties.

    2-(2-Ethyl-phenyl)-thiazole: Contains a sulfur atom in the ring, which can alter its reactivity and biological activity.

Uniqueness

2-(2-Ethyl-phenyl)-oxazol-4-YL-methylamine is unique due to the combination of its oxazole ring, 2-ethyl-phenyl group, and methylamine group. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

885273-94-9

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-(2-ethylphenyl)-N-methyl-1,3-oxazol-4-amine

InChI

InChI=1S/C12H14N2O/c1-3-9-6-4-5-7-10(9)12-14-11(13-2)8-15-12/h4-8,13H,3H2,1-2H3

InChI Key

UFLDBNHNHXSESQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C2=NC(=CO2)NC

Origin of Product

United States

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